2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC17442982
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.
![2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine -](/images/structure/VC17442982.png)
Specification
Molecular Formula | C9H12N2 |
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Molecular Weight | 148.20 g/mol |
IUPAC Name | 2,2-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C9H12N2/c1-9(2)6-7-4-3-5-10-8(7)11-9/h3-5H,6H2,1-2H3,(H,10,11) |
Standard InChI Key | ZEBYCCAAIPNANR-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2=C(N1)N=CC=C2)C |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named 2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine, reflecting the positions of the methyl substituents and the fused ring system. Alternative designations include:
Molecular and Structural Descriptors
Key identifiers include:
Table 1: Physicochemical Properties
Property | Value |
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Molecular Weight | 148.20 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
XLogP3-AA | 1.9 |
Topological Polar Surface | 24.7 Ų |
Synthesis and Reactivity
Synthetic Routes
While no literature directly details the synthesis of 2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine, analogous pyrrolopyridines are typically synthesized via:
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Cyclocondensation Reactions: Reaction of α-aminoketones with malononitrile or arylidenemalononitriles in ethanol/piperidine, yielding fused pyrrolopyridines in >85% yields .
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Multi-component Reactions: Utilizing aldehydes, amines, and ketones under catalytic conditions to assemble the bicyclic core .
For the target compound, a plausible pathway involves:
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Condensation of 2,4-dichloroaniline with a dimethyl-substituted ketone to form an α-aminoketone intermediate.
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Cyclization with malononitrile under basic conditions (e.g., NaOEt/EtOH), followed by acid quenching .
Functionalization
The methyl groups at position 2 and the pyrrole NH site offer handles for derivatization:
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Electrophilic Substitution: Reactivity at the pyrrole C-5 position due to electron-rich aromatic systems.
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N-Alkylation: Quaternization of the pyrrole nitrogen enhances solubility for pharmacological screening .
Structural and Spectroscopic Analysis
X-ray Crystallography
Though crystallographic data for this derivative are unavailable, related pyrrolo[2,3-b]pyridines exhibit:
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Planar Bicyclic Cores: Dihedral angles <5° between pyrrole and pyridine rings.
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Methyl Group Conformation: Equatorial orientation minimizing steric strain .
IR Spectroscopy
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NH Stretch: ~3320 cm⁻¹ (pyrrole NH).
NMR Spectroscopy
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Compound | Activity (IC₅₀/MIC) | Target |
---|---|---|
Vemurafenib | 48 nM | BRAF V600E kinase |
4-Amino-6-aryl derivatives | 8 µg/mL | S. aureus |
2,2-Dimethyl derivative | Pending | N/A |
Material Science Applications
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Organic Semiconductors: Planar π-systems enable charge transport in thin-film transistors.
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Luminescent Probes: Tunable emission in the 450–550 nm range for bioimaging .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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In Silico Screening: Predict ADMET properties using QSAR models to prioritize derivatives for testing.
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Targeted Bioassays: Evaluate kinase inhibition and antimicrobial efficacy against ESKAPE pathogens.
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